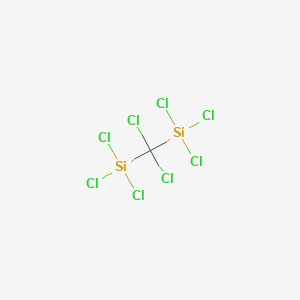

二氯双(三氯甲硅烷基)甲烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dichlorobis(trichlorosilyl)methane is a chemical compound with the molecular formula C2H2Cl6Si2. It is a colorless, odorless, and non-flammable liquid that is used in various scientific research applications. This compound is also known as CDC or CDCM and is widely used in the field of organic chemistry.

科学研究应用

合成与反应性

聚(三官能硅烷基)烷烃的合成:二氯双(三氯甲硅烷基)甲烷已用于合成新的聚(三官能硅烷基)烷烃,它们是有机-无机杂化材料中的有效偶联剂。使用氯仿、三氯硅烷和三正丁胺对该合成进行了优化 (Corriu、Granier 和 Lanneau,1998).

气相分子结构测定:电子衍射已测定出气相中三(三甲基硅烷基)(三氯甲硅烷基)甲烷的分子结构,揭示了受空间位阻影响的键长和键角的详细信息 (Anderson 等人,1989).

细菌生长和生物降解

细菌利用氯化甲烷:二氯甲烷和其他氯化甲烷作为碳源和能源被好氧和厌氧甲基营养细菌代谢。本文讨论了该过程中涉及的各种脱卤反应 (Leisinger 和 Braus-Stromeyer,1995).

氯化乙烯的原位生物降解:研究表明,三氯乙烯和其他氯化物可以通过一种共代谢过程,通过本土甲烷氧化细菌原位进行生物转化 (Semprini 等人,1990).

分子研究和环境影响

甲烷氧化和环境影响:甲烷营养细菌使用甲烷单加氧酶 (MMO) 等金属酶将甲烷氧化为甲醇的过程已经得到研究。这一过程对生物修复和环保催化剂的开发具有影响 (Balasubramanian 等人,2010).

甲烷氧化细菌对三氯乙烯的生物降解:已经发现一种好氧甲烷氧化细菌可以降解纯培养物中的三氯乙烯,这对于处理受污染的地下水可能具有重要意义 (Little 等人,1988).

作用机制

Target of Action

Dichlorobis(trichlorosilyl)methane is a highly reactive compound due to the presence of trichlorosilyl groups . It primarily targets other molecules and compounds in chemical reactions, acting as a reagent in a number of transformations .

Mode of Action

The compound interacts with its targets through its high reactivity, which is both a disadvantage and an advantage . This high reactivity allows it to participate in various chemical reactions, including substitution reactions, and to act as superacids and weakly coordinating anions .

Biochemical Pathways

It’s known that the compound’s diverse reactivity could make it an important tool in chemical transformations .

Result of Action

The molecular and cellular effects of Dichlorobis(trichlorosilyl)methane’s action are largely dependent on the specific reactions it participates in. Due to its high reactivity, it can introduce the central atom into new compounds . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Dichlorobis(trichlorosilyl)methane. For instance, variations in temperature and water availability can explain global variations in methane emissions, which could be relevant considering the compound’s potential role in methane-related reactions . Furthermore, the presence of other compounds and the specific conditions of the reaction environment can also impact the compound’s reactivity and the outcomes of its reactions .

属性

IUPAC Name |

trichloro-[dichloro(trichlorosilyl)methyl]silane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CCl8Si2/c2-1(3,10(4,5)6)11(7,8)9 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGAMGYVSOJZSSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C([Si](Cl)(Cl)Cl)([Si](Cl)(Cl)Cl)(Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CCl8Si2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dichlorobis(trichlorosilyl)methane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-[(tert-butoxycarbonyl)amino]-4-methyl-3-oxopentanoate](/img/structure/B6591909.png)

![2,4-diphenyl-6-[3'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)[1,1'-biphenyl]-3-yl]-1,3,5-Triazine](/img/structure/B6591929.png)

![N-[6-(2-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine](/img/structure/B6591967.png)